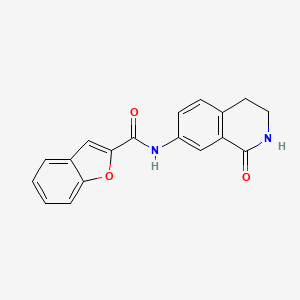

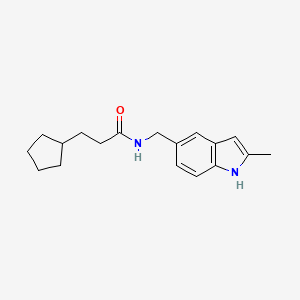

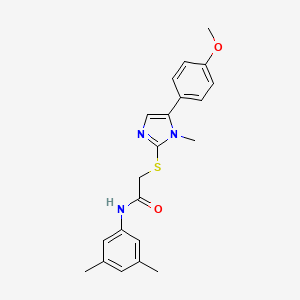

N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

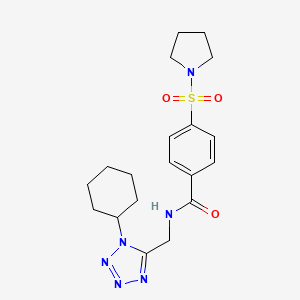

The synthesis of compounds similar to “N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzofuran-2-carboxamide” has been reported in the literature. For instance, a two-step procedure involving an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines and a subsequent intramolecular Buchwald–Hartwig amination has been used to synthesize 1,2,3,4-tetrahydroquinolines .Molecular Structure Analysis

The molecular structure of “this compound” is based on a 1,2,3,4-tetrahydroisoquinoline core, which is a commonly occurring substructure in a large number of biologically active compounds .Chemical Reactions Analysis

The chemical reactions involving compounds similar to “this compound” have been studied. For example, hydroaminoalkylation reactions of ortho-chlorostyrenes with various secondary amines have been reported to deliver the linear addition products with high regioselectivity .Scientific Research Applications

Pharmacological Activities

N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzofuran-2-carboxamide and its derivatives exhibit diverse pharmacological activities. One study demonstrates the regioselectivity of the N-ethylation reaction of related compounds, indicating their potential in medicinal chemistry due to various biological activities, including antibacterial and antiviral properties (Batalha et al., 2019).

Antitumor and Cytotoxic Properties

Compounds similar to this compound have been studied for their antitumor and cytotoxic properties. A study on 7-oxo-7H-dibenz[f,ij]isoquinoline derivatives reveals substantial growth delays against in vivo subcutaneous colon 38 tumors in mice, suggesting potential therapeutic applications in cancer treatment (Bu et al., 2001).

NMDA Receptor Antagonism

2-Carboxy-1,2,3,4-tetrahydroquinoline derivatives derived from kynurenic acid, a compound structurally related to this compound, have been evaluated for antagonist activity at the glycine site on the NMDA receptor. These findings suggest the potential use of such compounds in neurological disorders or as neuroprotective agents (Carling et al., 1992).

Antimicrobial and Antitubercular Activities

Novel carboxamide derivatives of 2-Quinolones, which are structurally related to this compound, have demonstrated promising antibacterial, antifungal, and antitubercular activities. This suggests their potential use in treating infectious diseases (Kumar et al., 2014).

Synthesis and Structural Studies

Research on the synthesis and structural properties of similar compounds provides insights into the versatility of these molecules. For example, studies on the oxidative coupling of benzamides and alkynes and the synthesis of polycyclic amides offer valuable information for the development of new medicinal compounds (Song et al., 2010).

Future Directions

The future directions of research on “N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzofuran-2-carboxamide” and similar compounds could involve the development of new synthetic approaches towards this class of compounds due to their pharmacological relevance . Further studies could also focus on exploring their diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mechanism of Action

Target of Action

The compound “N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzofuran-2-carboxamide” belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ) analogs . THIQ-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .

Mode of Action

The mode of action of THIQ-based compounds involves their interaction with the targets, leading to changes that result in their biological activities

Biochemical Pathways

THIQ-based compounds affect various biochemical pathways, leading to their diverse biological activities against infective pathogens and neurodegenerative disorders

Result of Action

Thiq-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

properties

IUPAC Name |

N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3/c21-17-14-10-13(6-5-11(14)7-8-19-17)20-18(22)16-9-12-3-1-2-4-15(12)23-16/h1-6,9-10H,7-8H2,(H,19,21)(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSJKWGIPYWICAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2362403.png)

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2362404.png)

![5-[(4-Tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2362405.png)

![5-(1-Methylimidazol-4-yl)sulfonyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2362408.png)

![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-phenoxyaniline](/img/structure/B2362416.png)

![6-(4-Chlorophenyl)-2-[1-(6-oxo-1-propan-2-ylpyridazine-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2362420.png)